REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1.C1OCCOCCOCCOCCOC1.[Na+].[I-].Cl[CH2:31][CH2:32][N:33]([CH2:41][CH2:42]Cl)[C:34](=[O:40])[O:35][C:36]([CH3:39])([CH3:38])[CH3:37].[NH4+].[Cl-]>CN(C=O)C.CCOC(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2([C:11]#[N:12])[CH2:42][CH2:41][N:33]([C:34]([O:35][C:36]([CH3:38])([CH3:37])[CH3:39])=[O:40])[CH2:32][CH2:31]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5,7.8|
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)CC#N
|
Name
|
|
Quantity
|
0.509 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
5.59 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C(OC(C)(C)C)=O)CCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled back to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture warmed back to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight (16 hours)
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.91 g | |
YIELD: PERCENTYIELD | 79.8% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |